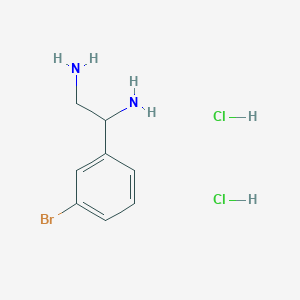

1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride

Description

1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride (CAS: 1391575-87-3) is a brominated aromatic diamine hydrochloride salt with the molecular formula C₈H₁₃BrCl₂N₂ and a molecular weight of 288.01 g/mol . The compound features a 3-bromophenyl substituent attached to an ethane-1,2-diamine backbone, protonated as a dihydrochloride salt. It is primarily utilized in research settings for synthetic chemistry and pharmacological studies, particularly as a building block for designing ligands or bioactive molecules. Key physicochemical properties include solubility in polar solvents (e.g., water or DMSO) and stability at room temperature under dry conditions .

Properties

Molecular Formula |

C8H13BrCl2N2 |

|---|---|

Molecular Weight |

288.01 g/mol |

IUPAC Name |

1-(3-bromophenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H |

InChI Key |

FGMKRFUZTKAEGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 3-bromobenzyl chloride with ethane-1,2-diamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride has a diverse range of applications:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.

Biology

- Enzyme Inhibition Studies : The compound is employed in research focusing on enzyme inhibition and protein-ligand interactions. It has been shown to modulate the activity of specific enzymes, impacting metabolic pathways critical for cell survival.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against strains like E. coli and Staphylococcus aureus, suggesting potential as antimicrobial agents.

Medicine

- Therapeutic Potential : Investigations into the therapeutic properties of this compound highlight its role as a precursor in drug development. Research suggests it may possess anticancer activity, with studies indicating higher cytotoxic effects against various cancer cell lines compared to standard treatments like Paclitaxel.

Anticancer Activity

Research has shown that derivatives of this compound demonstrate notable cytotoxic effects against various cancer cell lines. For example:

- A study reported that related compounds exhibited higher toxicity than conventional chemotherapeutics in gastric adenocarcinoma cells (MKN-45), indicating potential for further development as anticancer agents.

Antimicrobial Properties

In antimicrobial studies:

- The minimum inhibitory concentration (MIC) values for related compounds suggest promising applications as antimicrobial agents. These findings encourage further exploration into their use in clinical settings.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromophenyl group enhances its binding affinity, while the ethane-1,2-diamine moiety facilitates interactions with various biological molecules. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., bromo, chloro) increase molecular polarity but may reduce membrane permeability .

- Methyl groups (e.g., dimethylphenyl analog) enhance steric bulk, influencing chiral recognition in catalysis .

Functional Analogs in Corrosion Inhibition

Aliphatic ethane-1,2-diamine derivatives with varying amine groups have been studied for corrosion inhibition:

Key Findings :

- Increasing -NH- groups in aliphatic diamines (DETA, TETA) correlate with higher corrosion inhibition efficiency due to enhanced adsorption on metal surfaces .

- The aromatic bromophenyl analog lacks direct corrosion inhibition data, suggesting its primary utility lies in pharmaceutical or materials chemistry rather than industrial applications.

Pharmacologically Active Derivatives

Piperazine-2,3-dione derivatives synthesized from ethane-1,2-diamine precursors exhibit anthelmintic activity:

Key Insights :

- Lipophilicity (ClogP) of piperazine derivatives is critical for membrane penetration and parasite growth inhibition .

- The bromophenyl dihydrochloride’s lower lipophilicity (estimated) may limit its utility in antiparasitic applications unless further functionalized.

Coordination Chemistry and Metal Complexes

Ethane-1,2-diamine derivatives serve as ligands in metal complexes:

Key Contrast :

- The bromophenyl dihydrochloride lacks redox-active moieties (e.g., ferrocenyl), limiting its use in redox-driven biological systems compared to ferrocene-containing analogs .

Biological Activity

1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride, also known as 3-bromo-phenethylamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H11BrN2

- Molecular Weight : 215.09 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound is primarily investigated for its potential in various biological applications, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of phenethylamines exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have shown higher toxicity compared to standard treatments like Paclitaxel in gastric adenocarcinoma cells (MKN-45) .

- Antimicrobial Properties : Compounds similar to 1-(3-Bromophenyl)ethane-1,2-diamine have demonstrated antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate a promising potential for development as antimicrobial agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells or reduced bacterial growth .

- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, which could influence neurological pathways and contribute to its therapeutic effects .

Case Studies and Experimental Results

Several studies have documented the biological activities of related compounds:

- Anticancer Studies :

- Antimicrobial Studies :

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.